molecular formula C14H8BrFN2O2S B3519901 5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B3519901
M. Wt: 367.19 g/mol
InChI Key: JWYDUEWOIQARIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with a bromine atom and a carboxamide group, as well as a thiazole ring substituted with a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 4-fluorobenzaldehyde under acidic conditions.

    Bromination of the Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The brominated furan ring is then coupled with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted furan derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thioethers.

Scientific Research Applications

5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with mitogen-activated protein kinases (MAPKs) to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O2S/c15-12-6-5-11(20-12)13(19)18-14-17-10(7-21-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYDUEWOIQARIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.